(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid
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Overview
Description
(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline moiety through a propylcarbamoyl linker. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the tetrahydroisoquinoline intermediate, which is then coupled with a propylcarbamoyl group. The final step involves the introduction of the boronic acid moiety to the phenyl ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to modify the tetrahydroisoquinoline moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the tetrahydroisoquinoline moiety can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biological and medical research, this compound has potential applications as a pharmacophore in drug design. The tetrahydroisoquinoline moiety is known for its biological activity, and the boronic acid group can interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and tetrahydroisoquinoline moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies. The tetrahydroisoquinoline moiety can interact with various biological pathways, potentially modulating neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tetrahydroisoquinoline moiety, making it less versatile in biological applications.
Tetrahydroisoquinoline Derivatives: Do not contain the boronic acid group, limiting their use in cross-coupling reactions.
Carbamoyl Phenylboronic Acids: Similar structure but may differ in the length and nature of the linker group.
Uniqueness
(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid is unique due to the combination of its boronic acid and tetrahydroisoquinoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c23-19(16-6-8-18(9-7-16)20(24)25)21-11-3-12-22-13-10-15-4-1-2-5-17(15)14-22/h1-2,4-9,24-25H,3,10-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXRXTVYUSWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCN2CCC3=CC=CC=C3C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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